molecular formula C15H19N5O B2905929 N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine CAS No. 351190-36-8

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine

Cat. No. B2905929
CAS RN: 351190-36-8
M. Wt: 285.351
InChI Key: TXIGPGZVKCDYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine, also known as DMPEG, is a small molecule that has been used in a variety of scientific and medical applications. It is a derivative of guanidine, a nitrogen-containing heterocyclic compound that plays an important role in many biochemical processes. DMPEG has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of gene expression, and the inhibition of protein-protein interactions. This molecule has been used in both in vitro and in vivo studies to study the mechanisms of action of various drugs and to analyze the effects of drug-target interactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is not fully understood. However, it is believed to act as an inhibitor of enzymes, modulate gene expression, and inhibit protein-protein interactions. It is also believed to interact with certain receptors and to modulate signaling pathways. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been shown to interact with certain proteins and to affect their activity.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, modulate gene expression, and inhibit protein-protein interactions. In addition, it has been found to interact with certain receptors and to modulate signaling pathways. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine in laboratory experiments is that it is relatively easy to synthesize and can be purified by column chromatography. In addition, it has been found to have a wide range of biological activities, including inhibition of enzymes, modulation of gene expression, and the inhibition of protein-protein interactions. However, one of the main limitations of using N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine in laboratory experiments is that the mechanism of action is not fully understood.

Future Directions

The potential applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine are vast and include the study of drug-target interactions, protein-protein interactions, gene expression, and enzyme inhibition. In addition, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to study the effects of drugs on cell growth and viability, as well as to study the effects of drugs on the immune system. Furthermore, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to develop new drugs and therapies for a variety of diseases, such as cancer and inflammation. Finally, N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine could be used to study the effects of drugs on other biological processes, such as metabolism and cell differentiation.

Synthesis Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine is relatively straightforward and involves the reaction of 4,6-dimethylpyrimidine-2-yl chloride with 2-ethoxyphenylguanidine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in an aprotic solvent, such as acetonitrile, and the product is isolated by precipitation or extraction. The yield of the reaction is usually good, and the product can be purified by column chromatography.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has been used in a variety of scientific and medical applications. It has been used to study the mechanisms of action of various drugs and to analyze the effects of drug-target interactions. In addition, it has been used to study protein-protein interactions, gene expression, and enzyme inhibition. N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-ethoxyphenyl)guanidine has also been used in in vitro and in vivo studies to study the effects of drugs on cell growth and viability, as well as to study the effects of drugs on the immune system.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-4-21-13-8-6-5-7-12(13)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIGPGZVKCDYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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